![molecular formula C8H12N2O2S B1525696 N-[(2-aminophenyl)methyl]methanesulfonamide CAS No. 1049798-32-4](/img/structure/B1525696.png)
N-[(2-aminophenyl)methyl]methanesulfonamide
Overview
Description
“N-[(2-aminophenyl)methyl]methanesulfonamide” is a chemical compound with the CAS Number: 1049798-32-4 . It has a molecular weight of 200.26 and is a powder in physical form . The IUPAC name for this compound is N-(2-aminobenzyl)methanesulfonamide .
Molecular Structure Analysis
The molecular formula of “N-[(2-aminophenyl)methyl]methanesulfonamide” is C8H12N2O2S . The InChI code for this compound is 1S/C8H12N2O2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3 .Physical And Chemical Properties Analysis
“N-[(2-aminophenyl)methyl]methanesulfonamide” is a powder at room temperature . It has a melting point of 106-110°C .Scientific Research Applications
Synthesis and Characterization
Sulfonamide compounds, including those structurally related to N-[(2-aminophenyl)methyl]methanesulfonamide, have been synthesized and characterized, revealing potential for diverse applications. For instance, the synthesis and characterization of new sulfonamide derivatives and their metal complexes were explored for antibacterial activities. These compounds showed significant activity against both gram-positive and gram-negative bacteria, suggesting their potential as antibacterial agents (Özdemir et al., 2009).
Computational Studies
DFT-based computational studies have been conducted on sulfonamide derivatives, including N-[(2-methylphenyl)methanesulfonamide and N-[(3-methylphenyl)methanesulfonamide, to understand their molecular conformation, NMR chemical shifts, and vibrational transitions. These studies offer insights into the electronic structure and properties of sulfonamides, which can inform their practical applications (Karabacak et al., 2010).
Biocatalysis in Drug Metabolism
The application of biocatalysis to drug metabolism has been demonstrated, specifically in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach enabled the production of significant amounts of mammalian metabolites for structural characterization, highlighting the utility of microbial biocatalysis in drug development processes (Zmijewski et al., 2006).
Biorenewable Catalysis
Sulfonamides have also been involved in the development of bio-renewable catalysts, such as in the synthesis of 2-amino-3-cyano pyridines using nicotinium methane sulfonate (NMS), a novel and efficient ionic liquid catalyst. This work demonstrates the potential of sulfonamides in sustainable chemistry and catalysis (Tamaddon & Azadi, 2018).
Safety and Hazards
properties
IUPAC Name |
N-[(2-aminophenyl)methyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGCWQQMEKGNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.